

2-Fluorobenzamidine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Fluorobenzamidine hydrochloride

Cat. No.: B1339845

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzamidine hydrochloride is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. As a derivative of benzamidine, it belongs to a class of compounds known for their ability to inhibit serine proteases, a group of enzymes implicated in a wide range of physiological and pathological processes. The presence of a fluorine atom on the benzene ring can significantly alter the compound's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile as a therapeutic agent or a research tool.

This technical guide provides a comprehensive overview of the basic properties of **2-Fluorobenzamidine hydrochloride**, including its physicochemical characteristics, and explores its potential applications, particularly as an enzyme inhibitor. It also outlines generalized experimental protocols for its synthesis and use in enzyme inhibition assays and discusses its potential role in cellular signaling pathways.

Core Properties of 2-Fluorobenzamidine Hydrochloride

2-Fluorobenzamidine hydrochloride is a white to off-white crystalline solid.[\[1\]](#) It is soluble in water.[\[1\]](#)[\[2\]](#) The hydrochloride salt form generally enhances the aqueous solubility of the parent compound.[\[3\]](#)

Physicochemical Data

Property	Value	Source
Chemical Formula	C ₇ H ₈ ClFN ₂	[1]
Molecular Weight	174.61 g/mol	[4]
CAS Number	57075-81-7	[1]
Appearance	White to off-white solid	[1]
Melting Point	98-100 °C	
Solubility	Soluble in water	[1] [2]
pKa	Data not available	

Applications in Research and Drug Development

2-Fluorobenzamidine hydrochloride serves as a valuable building block in the synthesis of more complex molecules and as a research tool for studying enzyme mechanisms.[\[1\]](#) Its primary recognized application lies in its potential to act as an inhibitor of serine proteases.[\[3\]](#)

Serine Protease Inhibition

Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[\[5\]](#) They function by binding to the active site of the enzyme, often through interactions with the aspartate residue at the bottom of the S1 pocket, thereby blocking the access of the natural substrate. The fluorine substituent in **2-Fluorobenzamidine hydrochloride** can influence its binding affinity and selectivity for different serine proteases.

Experimental Protocols

General Synthesis of Benzamidine Hydrochlorides

A common method for the synthesis of benzamidine hydrochlorides involves a two-step process starting from the corresponding benzonitrile.[4][6][7]

Step 1: Formation of Benzamidoxime

- Benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) and a phase transfer catalyst (e.g., benzyltriethylammonium chloride) in a suitable solvent system (e.g., water).[4][6]
- The reaction mixture is typically stirred at a controlled temperature (e.g., 40°C) for several hours.[4][6]
- Upon completion, the pH is adjusted to near neutral to precipitate the benzamidoxime product, which is then filtered and dried.[4][6]

Step 2: Reduction of Benzamidoxime to Benzamidine Hydrochloride

- The benzamidoxime is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation.[4]
- A catalyst such as Raney Nickel is added to the mixture in an autoclave.[4]
- The reaction is carried out under hydrogen pressure at a specific temperature (e.g., 50°C) until the uptake of hydrogen ceases.[4]
- After the reaction, the catalyst is filtered off, and the filtrate is concentrated. The resulting crude benzamidine is then treated with hydrochloric acid to form the hydrochloride salt, which can be purified by recrystallization.

General synthesis workflow for benzamidine hydrochlorides.

Serine Protease Inhibition Assay (General Protocol)

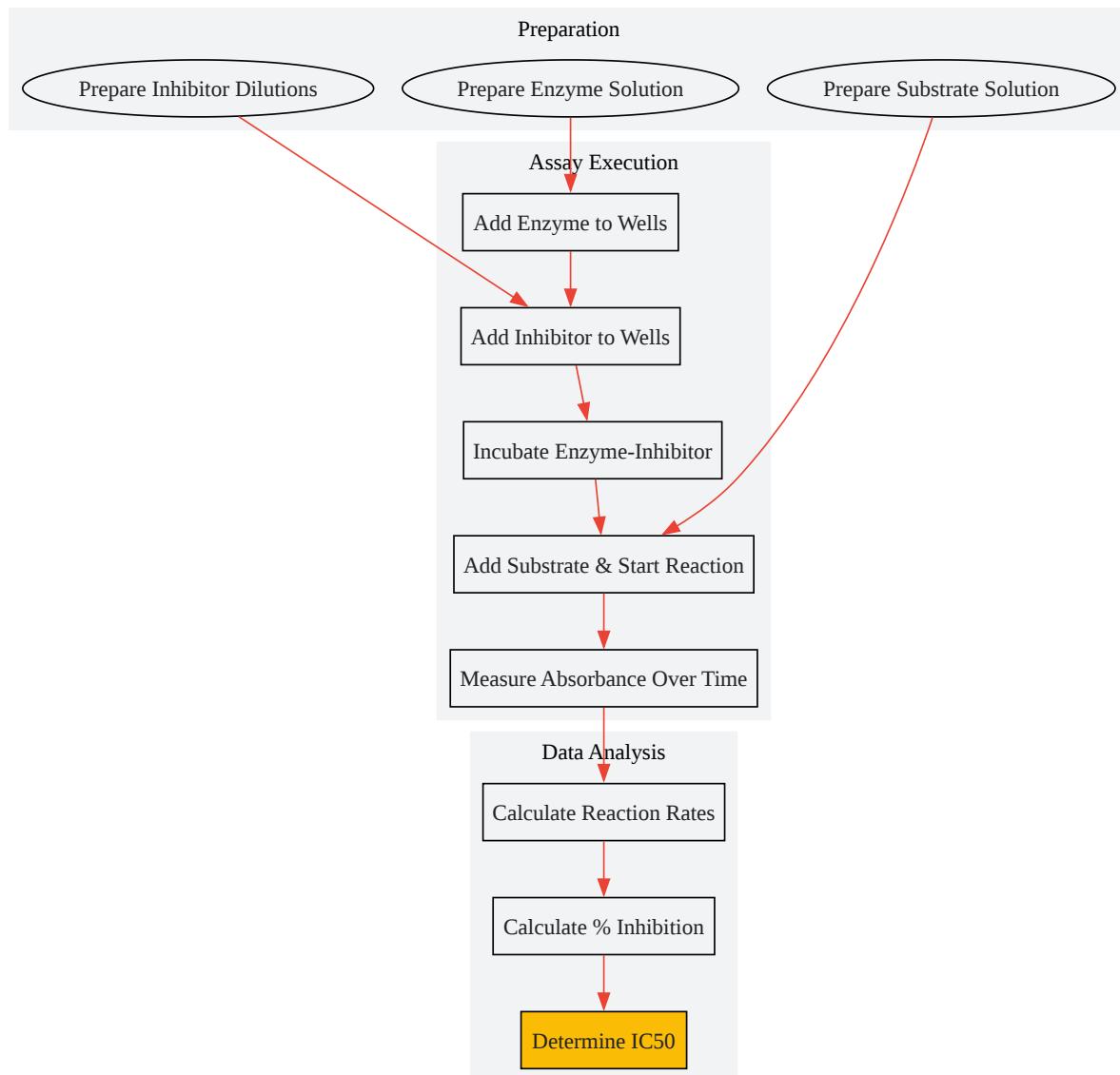
This protocol describes a general method for assessing the inhibitory activity of **2-Fluorobenzamidine hydrochloride** against a model serine protease, such as trypsin, using a chromogenic substrate.

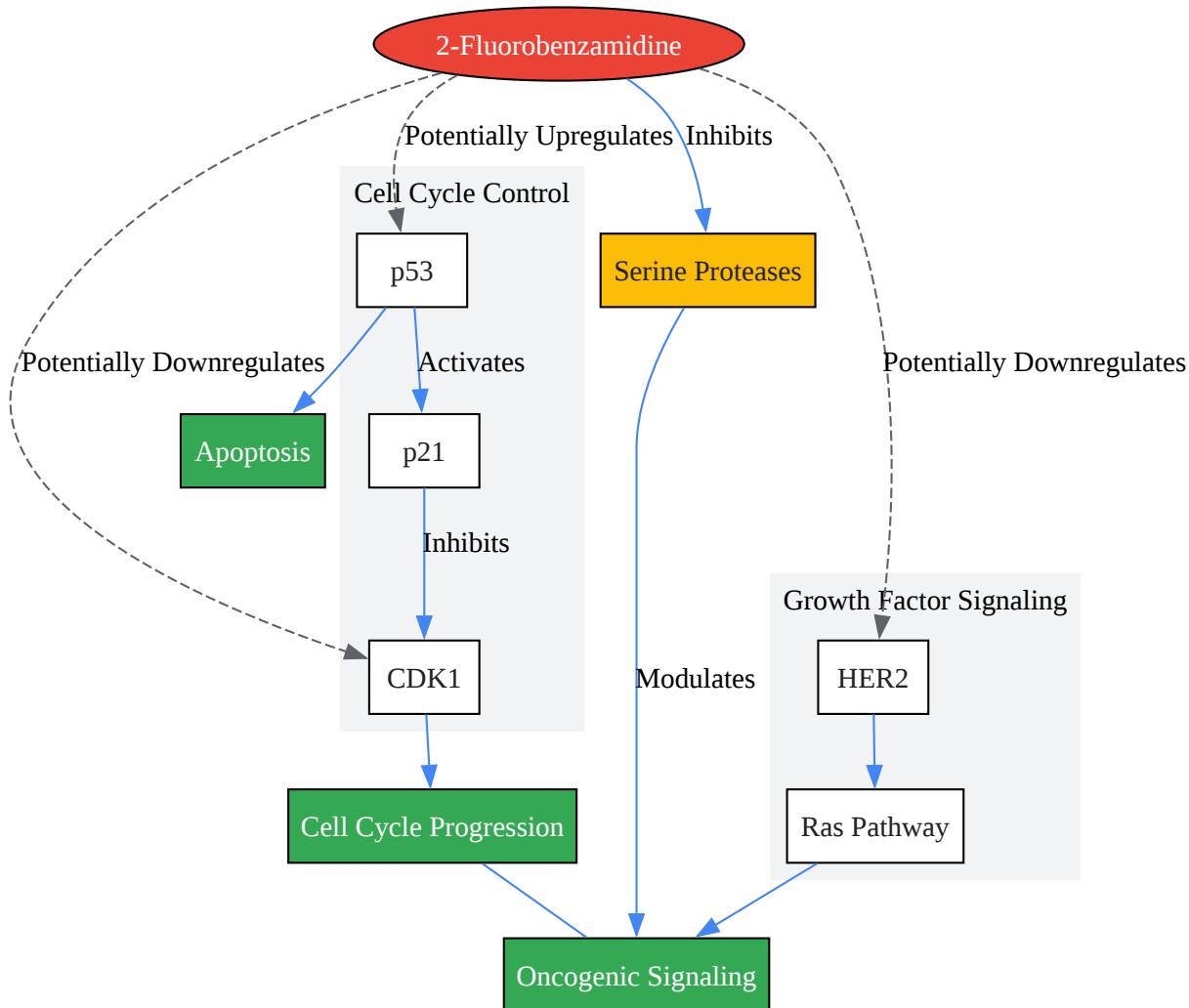
Materials:

- Serine protease (e.g., Trypsin)
- Chromogenic substrate (e.g., $\text{N}\alpha$ -Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
- Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
- **2-Fluorobenzamidine hydrochloride** stock solution (dissolved in assay buffer)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of dilutions of the **2-Fluorobenzamidine hydrochloride** stock solution in the assay buffer.
- In a 96-well microplate, add a fixed amount of the serine protease solution to each well.
- Add the different concentrations of the inhibitor (**2-Fluorobenzamidine hydrochloride**) to the wells containing the enzyme. Include a control well with no inhibitor.
- Incubate the enzyme-inhibitor mixture for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
- Monitor the absorbance of the wells at a specific wavelength (e.g., 405 nm for the release of p-nitroaniline) over time using a microplate reader.
- The rate of the reaction is determined from the change in absorbance over time.
- Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.
- The IC_{50} value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.





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